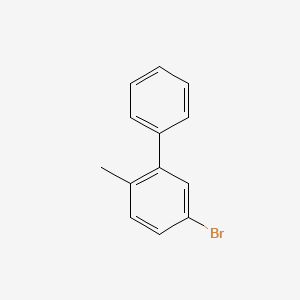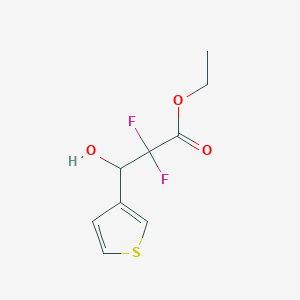
ETHYL 2,2-DIFLUORO-3-HYDROXY-3-(THIOPHEN-3-YL)PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate: is an organic compound with the molecular formula C₉H₁₀F₂O₃S and a molecular weight of 236.236 g/mol This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with difluoro and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate typically involves the condensation of thiophene derivatives with difluorinated intermediates. One common method includes the reaction of thiophene-3-carboxaldehyde with ethyl difluoroacetate in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The difluoro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: NaBH₄, LiAlH₄
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of ethyl 2,2-difluoro-3-oxo-3-(thiophen-3-yl)propanoate
Reduction: Formation of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the difluoro and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
- Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate
- Ethyl 2,2-difluoro-3-oxo-3-(thiophen-3-yl)propanoate
- Ethyl 3-hydroxy-3-(thiophen-3-yl)propanoate
Comparison: Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate is unique due to the presence of both difluoro and hydroxy groups, which impart distinct chemical and biological properties. The difluoro groups enhance its stability and lipophilicity, while the hydroxy group allows for hydrogen bonding and increased reactivity. Compared to its analogs, this compound exhibits a broader range of applications and improved pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-thiophen-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-3-4-15-5-6/h3-5,7,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWLTBJXWOHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CSC=C1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)

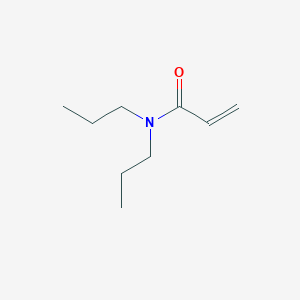
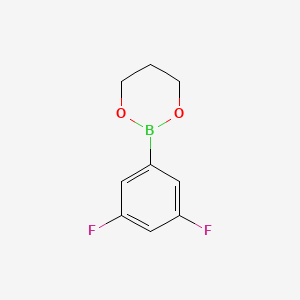


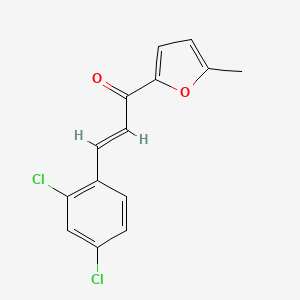

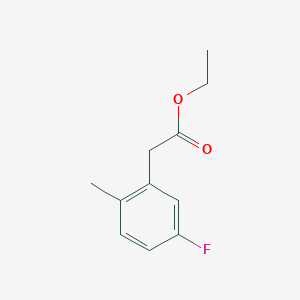

![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)
